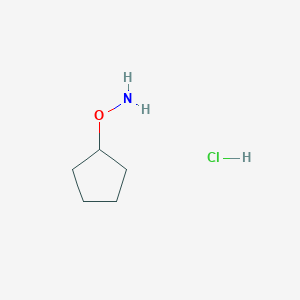

O-环戊基羟胺盐酸盐

描述

O-Cyclopentylhydroxylamine hydrochloride is a chemical compound with the formula C5H12ClNO. It has a molecular weight of 137.61 . It is used as a building block in chemical research .

Molecular Structure Analysis

The molecular structure of O-Cyclopentylhydroxylamine hydrochloride consists of 18 bonds, including 7 non-H bonds, 1 rotatable bond, 1 five-membered ring, and 1 hydroxylamine . The structure can be represented by the SMILES notation: NOC1CCCC1.Cl .科学研究应用

Hydroamination Reactions

The O-acyl-N,N-disubstituted hydroxylamine moiety in O-Cyclopentylhydroxylamine hydrochloride serves as an electrophilic nitrogen source. Researchers have harnessed this reactivity to synthesize functionalized chiral tertiary amines. Notably, copper-catalyzed hydroamination procedures have been effective in achieving this goal .

Aza-Heck and Aza-Narasaka Cyclizations

Palladium-catalyzed aza-Heck and aza-Narasaka cyclizations, popularized by groups like Buchwald and Bower, utilize O-acyl-N,N-disubstituted hydroxylamines. These reactions lead to the formation of chiral N-heterocycles, expanding the toolbox for organic synthesis .

Phase II Metabolism Studies

In nature, O-acetylation or O-sulfonylation of hydroxylamines (followed by elimination to nitroso derivatives) constitutes phase II metabolism. Understanding this process is crucial because it is associated with hydroxylamine-based mutagenicity .

Solventless Green Synthesis of Oximes

O-Cyclopentylhydroxylamine hydrochloride can be used in a rapid, convenient, and environmentally friendly approach for synthesizing oximes. Traditionally, oximes are prepared by refluxing an alcoholic solution of a carbonyl compound with hydroxylamine hydrochloride and pyridine. However, this method has drawbacks such as low yields, long reaction times, and toxicity of pyridine. The solventless approach overcomes these limitations .

Functional Group Tolerance

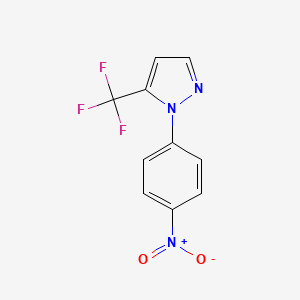

Under optimized conditions, O-Cyclopentylhydroxylamine hydrochloride exhibits excellent yields for N,O-disubstituted hydroxylamines. It can tolerate various functional groups, including trifluoromethyl and aryl halides, making it versatile in synthetic chemistry .

Unique Chemical Properties

The di- and trialkylhydroxylamine units offer interesting properties due to their experimentally determined bond dissociation energy (BDE) values and barriers to stereomutation. These properties position them in unique chemical space, making them intriguing subjects for further investigation .

安全和危害

作用机制

Target of Action

O-Cyclopentylhydroxylamine hydrochloride is a type of hydroxylamine derivative. Hydroxylamines are known to interact with carbonyl compounds, specifically aldehydes and ketones . The primary targets of O-Cyclopentylhydroxylamine hydrochloride are therefore these carbonyl compounds. The interaction with these compounds leads to the formation of oximes, which are versatile compounds used in various chemical reactions and pathways .

Mode of Action

The mode of action of O-Cyclopentylhydroxylamine hydrochloride involves its reaction with carbonyl compounds to form oximes . This reaction is essentially irreversible as the adduct dehydrates . The oxygen atom of hydroxylamines acts as a reactive nucleophile in this process .

Biochemical Pathways

The formation of oximes from the reaction of O-Cyclopentylhydroxylamine hydrochloride with carbonyl compounds plays a significant role in various biochemical pathways. Oximes can be converted into nitriles, nitro compounds, nitrones, amines, and azaheterocycles . They are also used for selective α-activation . In inorganic chemistry, oximes act as a versatile ligand .

Result of Action

The result of the action of O-Cyclopentylhydroxylamine hydrochloride is the formation of oximes from carbonyl compounds . These oximes are versatile compounds that can be used in various chemical reactions and pathways, leading to the production of a variety of other compounds .

Action Environment

The action of O-Cyclopentylhydroxylamine hydrochloride can be influenced by various environmental factors. For instance, the reaction of O-Cyclopentylhydroxylamine hydrochloride with carbonyl compounds to form oximes has been shown to be effectively carried out under solvent-free grinding conditions . This suggests that the reaction can be influenced by physical factors such as pressure and temperature. Additionally, the presence of other chemicals in the reaction environment may also influence the action of O-Cyclopentylhydroxylamine hydrochloride.

属性

IUPAC Name |

O-cyclopentylhydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-7-5-3-1-2-4-5;/h5H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYLNXKSGMLDDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558995 | |

| Record name | O-Cyclopentylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Cyclopentylhydroxylamine hydrochloride | |

CAS RN |

52189-22-7 | |

| Record name | O-Cyclopentylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

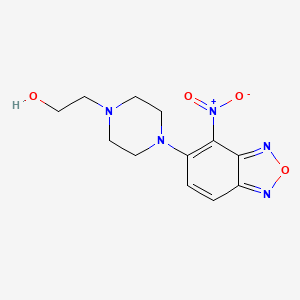

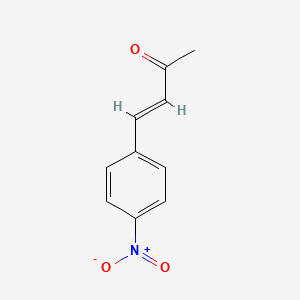

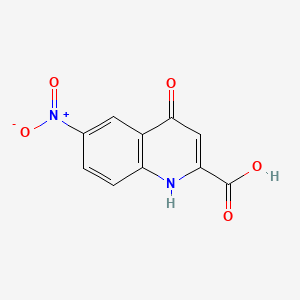

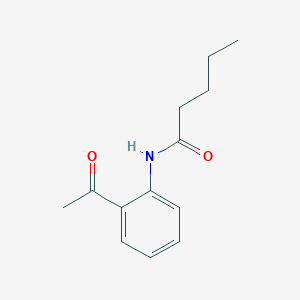

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)

![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)

![Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-](/img/structure/B3023404.png)

![6-[(4-nitrobenzoyl)amino]hexanoic Acid](/img/structure/B3023406.png)